molecular formula C23H27ClN2O5S B4021831 ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

Cat. No.: B4021831
M. Wt: 479.0 g/mol
InChI Key: YCPADYFNGUWLHR-UHFFFAOYSA-N
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Description

Ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethyl ester group and a glycine derivative, which is further modified with a 4-chloro-2-methylphenyl and a phenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions.

    Attachment of the Glycine Derivative: The glycine derivative is attached through amide bond formation.

    Substitution with 4-chloro-2-methylphenyl and Phenylsulfonyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[N-(4-chlorophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate
  • Ethyl 1-[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate
  • Ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(tosyl)glycyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate is unique due to the specific combination of substituents on the piperidine ring

Properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O5S/c1-3-31-23(28)18-11-13-25(14-12-18)22(27)16-26(21-10-9-19(24)15-17(21)2)32(29,30)20-7-5-4-6-8-20/h4-10,15,18H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPADYFNGUWLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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